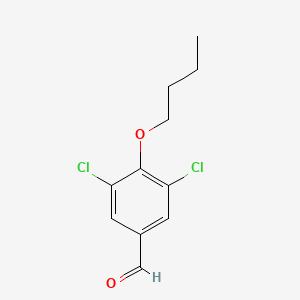

![molecular formula C24H15Br2N B6324919 9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole CAS No. 1221237-88-2](/img/structure/B6324919.png)

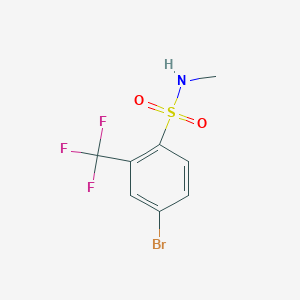

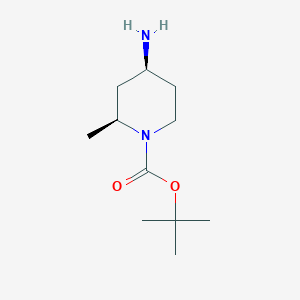

9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “9-([1,1’-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole” is a complex organic molecule that likely contains a biphenyl group and a carbazole group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, biphenyl compounds can be synthesized through various methods such as the Wurtz-Fittig reaction, Ullmann reaction, and others .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the biphenyl and carbazole groups. Biphenyl consists of two benzene rings connected at the 1,1’ position .Chemical Reactions Analysis

Biphenyl compounds can undergo a variety of chemical reactions, including electrophilic substitution reactions similar to those of benzene .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, biphenyl is a solid at room temperature, with a melting point of 69.2 °C .Scientific Research Applications

Synthesis and Properties

- Synthesis and Crystal Structures : Biphenyl carbazole derivatives, closely related to 9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole, have been synthesized and analyzed for their crystal structures and thermal properties. These compounds exhibit high thermal stability with decomposition temperatures of 298°C and 368°C, respectively. They are characterized by unique intermolecular interactions, such as C-H...π and π...π stacking among aromatic rings (Tang et al., 2021).

Luminescence and Electronic Applications

Luminescence and Electronic Properties : These biphenyl carbazole derivatives also demonstrate significant luminescence properties. The maximal peaks of their luminescence are at 386 and 410 nm, making them potentially useful in electronic and photonic applications (Tang et al., 2021).

Memory Characteristics in Polyimides : Novel soluble polyimides based on asymmetrical diamines containing carbazole have been synthesized, showing high thermal stability and excellent organosolubility. These materials, used in resistive switching devices, exhibit flash-type memory and write-once-read-many-times memory capabilities (Zhao et al., 2016).

Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) : Derivatives of 9H-carbazole, including those similar to this compound, have been used in bipolar host materials for PhOLEDs, demonstrating high efficiencies and slow efficiency roll-off in devices (Liu et al., 2016).

Pharmacological and Biotechnological Applications

Biotransformation by Bacteria : Studies on the transformation of 9H-carbazole derivatives by biphenyl-utilizing bacteria have been conducted, showing their ability to produce hydroxylated metabolites. These findings are significant for understanding the biotransformation pathways and obtaining different derivatives of 9H-carbazole for pharmacological applications (Waldau et al., 2009).

Antimicrobial Activities : Derivatives of 9H-carbazole, synthesized using 9H-carbazole as a precursor, have been evaluated as antimicrobial agents. This research demonstrates the potential of 9H-carbazole derivatives, including those similar to this compound, in the development of new antimicrobial compounds (Salih et al., 2016).

properties

IUPAC Name |

3,6-dibromo-9-(3-phenylphenyl)carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15Br2N/c25-18-9-11-23-21(14-18)22-15-19(26)10-12-24(22)27(23)20-8-4-7-17(13-20)16-5-2-1-3-6-16/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMYOPWQNQPGAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Methoxyphenoxy)methyl]benzonitrile](/img/structure/B6324837.png)

![Pyrazolo[1,5-a]pyridine-2-acetic acid](/img/structure/B6324868.png)

![(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole](/img/structure/B6324915.png)

![t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B6324923.png)